molecular formula C17H20N6O3 B10980433 N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10980433
M. Wt: 356.4 g/mol
InChI Key: YQXLTUIESDEUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-1-carboxamide derivative featuring a pyrimidin-2-yl group at the 4-position of the piperazine ring and a 3-hydroxyphenyl-substituted ethylcarboxamide moiety. Its molecular formula is C₁₈H₂₀N₆O₃, with an average molecular mass of 368.40 g/mol (inferred from structural analogs in and ).

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(3-hydroxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H20N6O3/c24-14-4-1-3-13(11-14)21-15(25)12-20-17(26)23-9-7-22(8-10-23)16-18-5-2-6-19-16/h1-6,11,24H,7-10,12H2,(H,20,26)(H,21,25)

InChI Key

YQXLTUIESDEUBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Table 2: Comparison of Synthetic Methodologies

MethodAdvantagesLimitationsPurity (%)
Stepwise synthesisHigh yields, well-characterizedTime-intensive (5–7 days)90–95
One-pot approachReduced stepsLower yield due to side reactions80–85
Solid-phase synthesisScalability, automation-friendlySpecialized equipment required95–98

Critical Analysis of Reaction Optimization

Solvent Selection

  • DMSO and DMF are preferred for piperazine alkylation due to their high polarity, which stabilizes transition states.

  • Dichloromethane (DCM) minimizes side reactions during carboxamide coupling.

Catalytic Systems

  • Palladium catalysts (e.g., Pd/C) are critical for nitro-group reduction but require strict anaerobic conditions.

  • EDC/HOBt outperforms other carbodiimides (e.g., DCC) in minimizing racemization during amide bond formation.

Temperature and Time

  • Microwave-assisted reactions reduce pyrimidine coupling times from 12 hours to 30 minutes.

  • Elevated temperatures (>80°C) degrade the hydroxyphenyl group, necessitating strict control below 60°C.

Characterization and Quality Control

Final compounds are validated using:

  • ¹H/¹³C NMR : Confirms integration ratios for piperazine (δ 3.4–3.8 ppm), pyrimidine (δ 8.2–8.6 ppm), and hydroxyphenyl (δ 6.7–7.1 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular weight (356.4 g/mol) with <2 ppm error.

  • HPLC-PDA : Ensures >98% purity using a C18 column and acetonitrile/water gradient.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form amine derivatives.

    Substitution: The piperazine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting JNK1, which is involved in inflammation and apoptosis.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where JNK1 inhibition can play a crucial role in controlling cell proliferation and survival.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves the inhibition of JNK1. This kinase is part of the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes. By inhibiting JNK1, the compound can modulate the activity of downstream targets, leading to reduced inflammation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Differences
Target Compound R1 = 3-hydroxyphenyl, R2 = pyrimidin-2-yl C₁₈H₂₀N₆O₃ 368.40* N/A N/A Reference compound for comparison
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide R1 = 3-(CF₃)phenyl, R2 = pyrimidin-2-yl C₁₈H₁₉F₃N₆O₂ 408.38 N/A N/A Trifluoromethyl group enhances lipophilicity and metabolic stability
N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) R1 = 3-Cl, R2 = quinazolinone C₂₀H₂₀ClN₅O₂ 397.85 193.3–195.2 47.7 Quinazolinone core instead of pyrimidine; Cl substituent increases molecular weight
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-4-methylpiperazine-1-carboxamide (4s) R1 = 4-Cl, R2 = methylpiperazine C₁₅H₂₀ClN₅O₂ 337.80 162–164 60 Methylpiperazine and 4-Cl-phenyl; simpler structure
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide R1 = 3-F-phenyl-ethyl, R2 = pyrimidin-2-yl C₁₉H₂₂FN₇O₂ 399.43 N/A N/A Fluorine substituent and ethyl linker alter pharmacokinetics

*Estimated based on analogs.

Key Comparative Insights

Halogenated analogs (e.g., 3-Cl or 4-Cl in and ) exhibit higher melting points (193–199°C) due to increased intermolecular forces, whereas non-halogenated derivatives (e.g., methoxy-substituted 4a in ) melt at lower temperatures (~142°C) .

Biological Activity Trends: Compounds with chlorine substituents (e.g., A5 in s in ) demonstrate enhanced local anesthetic activity compared to methoxy or methyl derivatives, likely due to electron-withdrawing effects improving receptor interactions . The quinazolinone core in derivatives may confer distinct binding profiles compared to pyrimidine-based compounds, as seen in their in vitro enzyme inhibition studies .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for analogs in and , involving coupling of chloroacetylated intermediates with piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetone) . Yields for such reactions range from 45–70%, depending on substituent steric effects .

Research Findings and SAR Analysis

  • Hydrogen-Bonding Capacity: The 3-hydroxyphenyl group in the target compound offers hydrogen-bond donor/acceptor sites, which may improve binding to targets like kinases or GPCRs but could reduce oral bioavailability due to polarity .
  • Metabolic Stability : Trifluoromethyl-substituted analogs () exhibit higher metabolic stability than hydroxylated derivatives, as CF₃ groups resist oxidative degradation .
  • Selectivity: Pyrimidin-2-yl piperazine derivatives (e.g., ) show selectivity for adenosine receptors over related targets, whereas quinazolinone derivatives () are reported as kinase inhibitors .

Biological Activity

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a piperazine ring, a pyrimidine moiety, and a hydroxyphenyl group, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O3. The presence of functional groups such as carboxamide, hydroxy, and amino groups enhances its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, making it a versatile scaffold for drug development.

Structural Features

FeatureDescription
Piperazine RingProvides basic properties and potential receptor binding
Pyrimidine MoietyEnhances interaction with biological targets
Hydroxyphenyl GroupIncreases potency and selectivity in receptor binding
Carboxamide GroupContributes to solubility and reactivity

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. It acts as a ligand for various neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating psychiatric disorders such as depression and anxiety.

The compound's mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems. Studies have shown that compounds with similar structures can influence receptor activities, leading to altered neurotransmission. This modulation can result in therapeutic effects, such as mood enhancement or anxiolytic effects.

Binding Affinity Studies

Binding affinity studies have been conducted to evaluate the interaction of this compound with specific receptors. Techniques such as radiolabeled ligand binding assays have been employed to assess its pharmacological profile.

Receptor TypeBinding Affinity (Ki)Reference
Dopamine D250 nM
Serotonin 5-HT1A30 nM
Serotonin 5-HT2A25 nM

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Effects : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain.
  • Anxiolytic Activity : Another investigation reported that the compound reduced anxiety-like behaviors in rodents, suggesting its potential use as an anxiolytic agent.
  • Neuroprotective Properties : Research has indicated that this compound may protect neuronal cells from oxidative stress, further supporting its therapeutic potential.

Q & A

Basic: What are the common synthetic routes for N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. Key steps include:

  • Step 1: Alkylation or acylation of the piperazine ring to introduce the pyrimidin-2-yl group.
  • Step 2: Coupling the 3-hydroxyphenylacetamide moiety via carbodiimide-mediated amide bond formation (e.g., using EDC or DCC) .
  • Reaction Conditions: Temperature (0–60°C), pH control (neutral to mildly basic), and solvents like dichloromethane or ethanol. Triethylamine is often used as a catalyst to neutralize HCl byproducts .
  • Purification: Column chromatography or recrystallization is employed to isolate the final product. Yield optimization requires careful monitoring of reaction kinetics and stoichiometry .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Routine characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the piperazine ring and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting points and stability under thermal stress .

Advanced: How can the hydroxyl group on the phenyl moiety influence bioactivity and solubility?

Answer:
The 3-hydroxyphenyl group enhances:

  • Hydrogen Bonding: Increases affinity for polar biological targets (e.g., enzymes with serine/threonine active sites) .
  • Solubility: Improved aqueous solubility compared to halogenated analogs (e.g., 3-chlorophenyl), critical for in vivo bioavailability .
  • Metabolic Stability: Susceptibility to glucuronidation may reduce plasma half-life, necessitating prodrug strategies .
    Methodological Insight: Comparative studies with fluorophenyl or methoxyphenyl analogs can isolate hydroxyl-specific effects .

Advanced: What experimental designs are recommended for studying its receptor binding kinetics?

Answer:

  • Surface Plasmon Resonance (SPR): Real-time analysis of binding kinetics (kon/koff) to receptors like serotonin or dopamine subtypes .
  • Radioligand Displacement Assays: Use ³H-labeled antagonists (e.g., ketanserin for 5-HT2A) to determine IC50 values. Include controls for non-specific binding .
  • Molecular Dynamics (MD) Simulations: Predict binding poses using software like AutoDock Vina, validated by mutagenesis studies on key receptor residues .

Basic: What are the hypothesized biological targets based on structural analogs?

Answer:
Analogous piperazine-carboxamides target:

  • Serotonin Receptors (5-HT): Subtype selectivity (e.g., 5-HT1A vs. 5-HT2C) depends on substituent electronic profiles .
  • Kinase Inhibition: Pyrimidine moieties may interact with ATP-binding pockets (e.g., EGFR or CDK inhibitors) .
  • Anticonvulsant Activity: Piperazine derivatives modulate GABAergic pathways, supported by rodent seizure models .

Advanced: How can computational modeling optimize its pharmacokinetic properties?

Answer:

  • ADMET Prediction: Tools like SwissADME assess logP (target 2–3 for CNS penetration), CYP450 metabolism, and blood-brain barrier permeability .
  • Quantum Mechanics (QM): Calculate partial charges to guide substituent modifications for enhanced solubility (e.g., adding sulfonamide groups) .
  • Free Energy Perturbation (FEP): Predict binding affinity changes upon structural modifications (e.g., replacing pyrimidine with pyridine) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies may arise from:

  • Assay Conditions: Variability in cell lines (HEK293 vs. CHO), serum content, or incubation time .
  • Stereochemical Purity: Chiral impurities in racemic mixtures can skew IC50 values. Use chiral HPLC or asymmetric synthesis .
  • Solubility Limitations: Precipitation in aqueous buffers may reduce apparent potency. Validate with DLS (Dynamic Light Scattering) .
    Resolution Strategy: Replicate studies under standardized conditions and compare with structurally rigid analogs to isolate confounding factors .

Basic: What stability challenges exist during storage and handling?

Answer:

  • Hydrolytic Degradation: The carboxamide bond is susceptible to hydrolysis under acidic/basic conditions. Store at pH 6–8 in inert atmospheres .
  • Light Sensitivity: Aryl groups may undergo photodegradation. Use amber vials and conduct stability studies under ICH guidelines (25°C/60% RH) .
  • Oxidation: Piperazine rings oxidize in the presence of peroxides. Add antioxidants (e.g., BHT) to stock solutions .

Advanced: How does the pyrimidine substituent affect SAR compared to other heterocycles?

Answer:

  • Electron-Withdrawing Effects: Pyrimidine’s nitrogen atoms enhance electrophilicity, improving interactions with nucleophilic residues (e.g., lysine in kinases) .
  • Rigidity vs. Flexibility: Pyrimidine’s planar structure reduces conformational entropy upon binding, increasing affinity compared to flexible groups like piperidine .
  • Comparative Studies: Replace pyrimidine with triazine or pyrazine to evaluate π-π stacking efficiency in receptor pockets .

Advanced: What strategies mitigate off-target effects in in vivo models?

Answer:

  • Selective Functionalization: Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding .
  • Prodrug Design: Mask the hydroxyl group with acetyl or phosphate esters to reduce non-specific interactions until cleavage in target tissues .
  • CRISPR-Cas9 Knockout Models: Validate target specificity using receptor-deficient animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.